

5-TAMRA-DBCO: A Technical Guide for Bioorthogonal Labeling

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Compound of Interest

Compound Name: 5-Tamra-dbcO

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **5-TAMRA-DBCO**, a fluorescent probe widely utilized in bioorthogonal chemistry. This document details its core properties, experimental applications, and the underlying chemical principles, offering a valuable resource for researchers in molecular biology, drug development, and cell imaging.

Core Concepts: Introduction to 5-TAMRA-DBCO

5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, orange-fluorescent dye. When conjugated with dibenzocyclooctyne (DBCO), it becomes a powerful tool for copper-free click chemistry. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the specific labeling of azide-modified biomolecules in environments where copper catalysts would be toxic, such as in living cells. The DBCO moiety reacts selectively and efficiently with azides, forming a stable triazole linkage.^{[1][2][3][4]}

The 5-TAMRA component of the molecule provides a strong fluorescent signal, making it readily detectable in techniques like fluorescence microscopy and flow cytometry. It is often used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids.^{[5][6][7]}

Quantitative Data

The following tables summarize the key quantitative properties of **5-TAMRA-DBCO**, compiled from various sources. These values are essential for experimental design and data interpretation.

Table 1: Physicochemical Properties of **5-TAMRA-DBCO**

Property	Value	Source(s)
Molecular Formula	C52H54N6O8	[1]
Molecular Weight	~936 g/mol	[8]
Appearance	Red Solid	[9]
Solubility	DMSO, DMF	[9]

Table 2: Spectroscopic Properties of **5-TAMRA-DBCO**

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~553 - 560 nm	[1][8]
Emission Maximum (λ_{em})	~575 - 584 nm	[1][8]
Molar Extinction Coefficient (ϵ)	~80,000 - 92,000 M ⁻¹ cm ⁻¹	[8]
Fluorescence Quantum Yield (Φ)	~0.1	[10]

Table 3: Storage and Handling

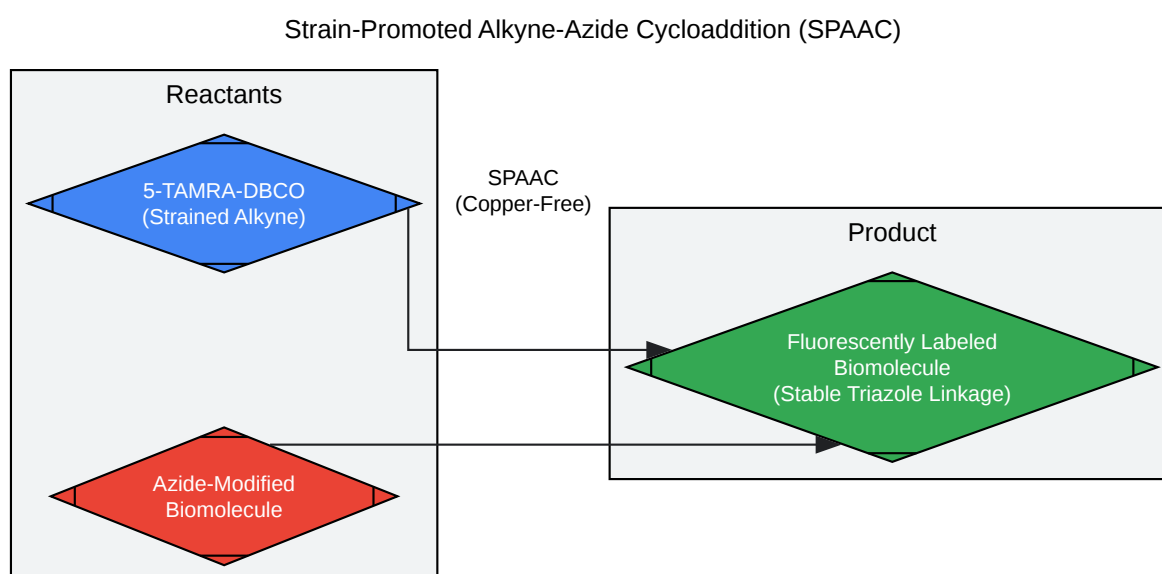
Condition	Recommendation	Source(s)
Storage Temperature	-20°C	[11]
Light Sensitivity	Protect from light	[11]
Shipping	Ambient Temperature	[8]

Signaling Pathways and Experimental Workflows

The primary application of **5-TAMRA-DBCO** is the covalent labeling of azide-functionalized molecules via SPAAC. This can be integrated into various experimental workflows.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of **5-TAMRA-DBCO**'s utility lies in the SPAAC reaction. This bioorthogonal reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.^{[1][2][3]}



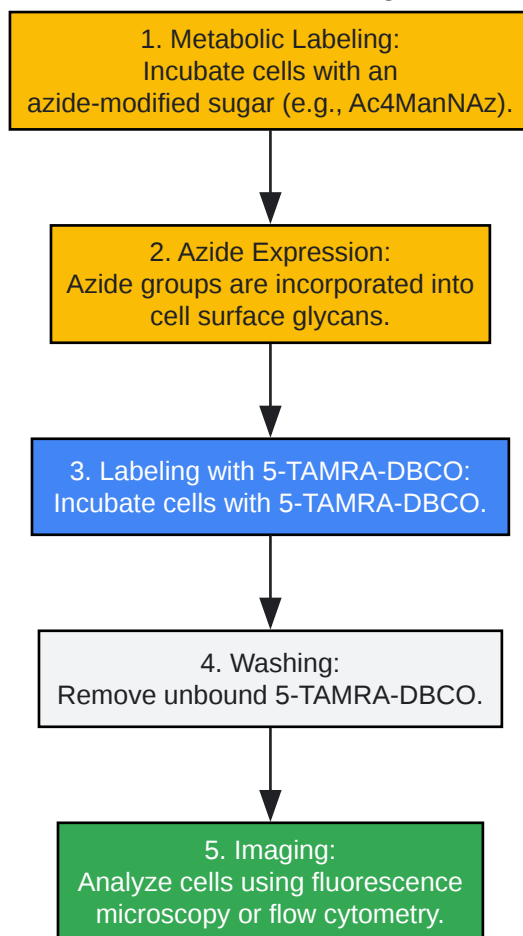
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Caption: The SPAAC reaction between **5-TAMRA-DBCO** and an azide-modified biomolecule.

Experimental Workflow: Live-Cell Labeling and Imaging

A common application of **5-TAMRA-DBCO** is the labeling of cell surface glycans that have been metabolically engineered to incorporate azide groups.

Workflow for Live-Cell Labeling and Imaging



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Caption: A typical workflow for labeling and imaging live cells using **5-TAMRA-DBCO**.

Experimental Protocols

The following are generalized protocols for common applications of **5-TAMRA-DBCO**. Optimization may be required for specific experimental systems.

Protocol for Live-Cell Labeling

This protocol is adapted for labeling mammalian cells that have been metabolically labeled with an azide-containing sugar.

Materials:

- Azide-labeled mammalian cells
- **5-TAMRA-DBCO**
- Anhydrous DMSO or DMF
- Dulbecco's Phosphate-Buffered Saline (D-PBS) with 1% Fetal Bovine Serum (FBS)
- 4% formaldehyde in D-PBS (for fixation)

Procedure:

- Prepare a 5 mM stock solution of **5-TAMRA-DBCO** in anhydrous DMSO or DMF.
- Wash the azide-labeled cells twice with D-PBS containing 1% FBS.
- Label the cells by incubating them with 5 to 30 μ M of **5-TAMRA-DBCO** in D-PBS with 1% FBS for 30-60 minutes at room temperature in the dark.
- Wash the cells four times with D-PBS containing 1% FBS to remove unbound dye.
- Fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.
- Wash the cells twice with D-PBS.
- Image the cells using a fluorescence microscope or analyze by flow cytometry.

Protocol for Labeling of Cell Lysates

This protocol is for labeling azide-modified proteins within a cell lysate.

Materials:

- Cell lysate containing azide-modified proteins
- **5-TAMRA-DBCO**
- Anhydrous DMSO or DMF

- Lysis buffer (e.g., 100 mM Tris buffer, pH 8.0, with 1% SDS)
- Iodoacetamide (IAA) solution (1 M in DMSO)
- Stop reagent

Procedure:

- Prepare cell lysate and determine the protein concentration. The ideal concentration is 1-2 mg/mL.
- Block cysteine thiols by adding iodoacetamide to the lysate to a final concentration of 15 mM and agitating mildly for 30 minutes.
- Prepare a 5 mM stock solution of **5-TAMRA-DBCO** in anhydrous DMSO or DMF.
- Label the lysate by adding the **5-TAMRA-DBCO** stock solution to a final concentration of 20 μM . Protect from light and agitate mildly for 30 minutes at room temperature.
- Stop the reaction by adding a stop reagent.
- Analyze the labeled proteins by SDS-PAGE and fluorescence scanning.

Reaction Kinetics

While a specific second-order rate constant for the reaction of **5-TAMRA-DBCO** with an azide is not readily available in the literature, the kinetics of DBCO reactions are generally rapid. For comparison, the second-order rate constant for the reaction of other DBCO compounds with benzyl azide is in the range of 0.1 to 1.0 $\text{M}^{-1}\text{s}^{-1}$.^[12] The reaction of DBCO-functionalized molecules has been shown to be faster than that of other cyclooctynes like BCN.^[13] The reaction progress can be monitored by observing the decrease in the characteristic absorbance of the DBCO group at around 310 nm.

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